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(1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol Documentation Hub

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  • Product: (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol

Core Science & Biosynthesis

Foundational

Deconstructing the Mechanism of Action and Synthetic Utility of (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol in Kinase Inhibitor Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of targeted therapeutics, the architectural precision of a start...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of targeted therapeutics, the architectural precision of a starting pharmacophore dictates the clinical viability of the final drug. (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol (CAS: 2088369-18-8) is not a biological effector in its native state; rather, it is a highly engineered pro-pharmacophore[1]. Its "mechanism of action" is fundamentally bipartite:

  • Chemical Mechanism: It acts as a regioselective scaffold where the bulky trityl group dictates synthetic directionality.

  • Pharmacological Mechanism: Upon deprotection and functionalization, it yields the pyrazolo[3,4-c]pyridine core—a privileged ATP-competitive hinge-binding motif used to inhibit critical kinases like RIPK1 and LRRK2[2][3].

This whitepaper deconstructs the structural logic of this compound, details its transformation into active therapeutics, and provides self-validating protocols for its application in drug discovery.

Molecular Logic & Structural Mechanism

The utility of (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol relies on three distinct structural domains, each serving a specific mechanistic purpose in drug design[4]:

  • The Pyrazolo[3,4-c]pyridine Core (The Warhead): This bicyclic system is an adenine mimetic. In an active kinase inhibitor, the N1 and N2 atoms of the pyrazole ring act as a hydrogen bond donor-acceptor pair, anchoring the molecule to the backbone amides of the kinase hinge region[2].

  • The Trityl (Trt) Protecting Group (The Steric Gatekeeper): The triphenylmethyl group at the N1 position serves a dual purpose. Synthetically, its extreme steric bulk prevents unwanted N-alkylation or N-arylation during cross-coupling reactions. Pharmacologically, it acts as a deliberate "off-switch." By masking the critical N1-H hydrogen bond donor, the trityl group ensures the precursor cannot bind to off-target kinases during the synthesis phase, rendering it biologically inert until intentionally activated[5].

  • The 3-Hydroxymethyl Group (The Diversification Vector): The -CH₂OH group at the C3 position provides a versatile synthetic handle. It can be oxidized to an aldehyde for reductive amination or converted to a halide for cross-coupling. This vector points directly toward the solvent-exposed channel or the specificity pocket of the kinase, allowing medicinal chemists to tune the molecule for target selectivity (e.g., distinguishing RIPK1 from LRRK2)[6].

G A (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol (Inactive Precursor) B Oxidation & Coupling (Diversification at C3) A->B Step 1 C Trityl Deprotection (TFA/DCM) B->C Step 2 D Active Kinase Inhibitor (Hinge Binder) C->D Step 3

Workflow from inactive trityl-protected precursor to active kinase inhibitor.

Downstream Pharmacological Targets

Once the 3-hydroxymethyl group is functionalized and the trityl group is removed, the resulting compounds exhibit potent mechanisms of action against specific pathological pathways:

RIPK1 (Receptor-Interacting Protein Kinase 1)

RIPK1 is a master regulator of necroptosis and inflammation. Pyrazolo[3,4-c]pyridine derivatives bind to the ATP pocket of RIPK1, locking it in an inactive conformation. This prevents the formation of the necrosome (the RIPK1/RIPK3/MLKL complex), thereby halting necroptotic cell death—a mechanism highly relevant in the treatment of Multiple Sclerosis (MS) and Amyotrophic Lateral Sclerosis (ALS)[7][8].

Pathway TNF TNF-alpha / TNFR1 RIPK1 RIPK1 Kinase (Active) TNF->RIPK1 Complex Necrosome Complex (RIPK1/RIPK3/MLKL) RIPK1->Complex Necroptosis Necroptosis (Cell Death & Inflammation) Complex->Necroptosis Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->RIPK1 Blocks ATP Hinge

Inhibition of RIPK1-mediated necroptosis by pyrazolo[3,4-c]pyridine derivatives.

Quantitative Structure-Activity Relationship (SAR)

The causality of the trityl group and the C3 substitution is best illustrated through their impact on kinase affinity. The table below summarizes the logical progression of the molecule from an inactive precursor to a potent inhibitor.

Compound StateC3 SubstitutionN1 StatusTarget Kinase Affinity (IC₅₀)Cellular Target Engagement
Native Precursor -CH₂OHTrityl-Protected>10,000 nMInactive (No BRET displacement)
Oxidized Intermediate -CHOTrityl-Protected>10,000 nMInactive (No BRET displacement)
Functionalized Prodrug -CH₂-R (Target-specific)Trityl-Protected>5,000 nMInactive (Steric clash at hinge)
Mature Inhibitor -CH₂-R (Target-specific)Deprotected (-H)<10 nMActive (Complete displacement)

Data synthesis based on standard pyrazolopyridine SAR profiling[5][7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal quality control (QC) check.

Protocol A: Synthetic Functionalization & Trityl Deprotection

This protocol converts the inert methanol precursor into a functionalized, active hinge-binder.

  • Mild Oxidation: Dissolve (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM). Add Dess-Martin Periodinane (DMP, 1.2 eq) at 0°C.

    • Causality: DMP is chosen over Jones reagent because it prevents over-oxidation to the carboxylic acid and avoids highly acidic conditions that would prematurely cleave the trityl group.

  • Reductive Amination (Diversification): Isolate the resulting aldehyde. React with a target-specific primary amine (1.5 eq) and sodium triacetoxyborohydride (STAB, 2.0 eq) in DCE.

  • Trityl Deprotection: Dissolve the functionalized intermediate in a solution of 20% Trifluoroacetic acid (TFA) in DCM, containing 5% Triethylsilane (TES). Stir for 2 hours at room temperature.

    • Causality: TFA protonates the pyrazole, releasing the highly stable triphenylmethyl (trityl) cation. TES is mandatory as a cation scavenger; without it, the trityl cation will reversibly re-alkylate the pyrazole ring or the newly installed amine.

    • Self-Validating QC: Monitor via LC-MS. The reaction is complete only when the mass spectrum shows a precise shift of -242.3 Da (loss of the trityl group) and the appearance of the trityl-H byproduct.

Protocol B: Live-Cell Target Engagement (NanoBRET Assay)

Validating that the synthesized pyrazolo[3,4-c]pyridine successfully permeates the cell membrane and binds the target kinase (e.g., RIPK1) in the presence of competing intracellular ATP[6].

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding a RIPK1-NanoLuc fusion protein. Incubate for 24 hours to allow expression.

  • Tracer Addition: Add a cell-permeable NanoBRET kinase tracer (a fluorescent ATP-competitive probe) at its predetermined K_d concentration.

  • Compound Dosing (The Self-Validating Step):

    • Test Well: Add the fully deprotected pyrazolo[3,4-c]pyridine inhibitor (dose-response curve).

    • Negative Control Well: Add the Trityl-protected precursor at equal concentrations.

    • Causality: The test well should show a dose-dependent decrease in the BRET ratio as the inhibitor displaces the fluorescent tracer from the kinase hinge. The negative control well must show no change in the BRET ratio. If the trityl-protected compound shows activity, the assay is generating false positives via non-specific hydrophobic interactions or membrane disruption, invalidating the data.

  • Readout: Measure luminescence and fluorescence using a microplate reader equipped with appropriate NanoBRET filters. Calculate the IC₅₀ based on the BRET ratio decay.

References

  • Yoshikawa, M., et al. "Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships". Journal of Medicinal Chemistry, 2018. Available at:[Link][2][7]

  • Wang, et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives". Molecules, 2018. Available at:[Link][3]

  • Tesch, R., et al. "Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor". PMC / NIH, 2021. Available at:[Link][6]

  • Fylaktakidou, K. C., et al. "Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines". Chem. Pharm. Bull., 2018. Available at:[Link][5]

Sources

Exploratory

Pyrazolo[3,4-c]pyridine Derivatives as Privileged Kinase Inhibitor Scaffolds: Design, Synthesis, and Therapeutic Applications

Executive Summary The relentless pursuit of highly selective, orally bioavailable, and brain-penetrant kinase inhibitors has driven medicinal chemistry toward privileged heterocyclic scaffolds. Among the nine possible is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pursuit of highly selective, orally bioavailable, and brain-penetrant kinase inhibitors has driven medicinal chemistry toward privileged heterocyclic scaffolds. Among the nine possible isomers of pyrazolopyridine, the 1H-pyrazolo[3,4-c]pyridine core has emerged as a highly versatile pharmacophore[1]. Its unique nitrogen arrangement provides an optimal dipole moment and hydrogen-bonding profile, allowing it to act as a potent ATP-mimetic hinge binder or an allosteric modulator across a diverse array of kinase targets, including RIP1, GSK3α/β, and HPK1[2][3][4].

This technical guide dissects the structural rationale, synthetic methodologies, and biological evaluation systems required to leverage the pyrazolo[3,4-c]pyridine scaffold in modern drug discovery.

Pharmacophore Dynamics: The Case for the[3,4-c] Isomer

The therapeutic utility of the pyrazolo[3,4-c]pyridine scaffold is fundamentally rooted in its three-dimensional interaction with the kinase ATP-binding pocket. Unlike the more commonly explored[3,4-b] isomer, the [3,4-c] configuration positions the pyridine nitrogen to engage in critical water-bridged hydrogen bonds with specific hinge region residues (e.g., Asp155 in HPK1)[4][5].

Structure-Activity Relationship (SAR) Principles
  • N-1 Position (Hinge Interaction): The N1-H is often essential for direct hydrogen bonding with the kinase hinge backbone. Capping this nitrogen typically diminishes activity, as seen in GSK3α/β inhibitors, where the loss of the H-bond donor severely perturbs the binding geometry[2].

  • C-7 Position (Gatekeeper Clashes vs. Allosteric Fit): The SAR at the C-7 position is highly target-dependent. In GSK3α/β, bulky substituents at C-7 create extensive steric clashes with the gatekeeper sidechain, abolishing activity[2]. Conversely, in Receptor Interacting Protein 1 (RIP1) kinase, introducing a carbonyl to form a 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivative creates a highly potent Type III (allosteric) binding mode, forming a robust hydrogen-bonding network with Asp156[3].

  • C-3 and C-5 Positions (Hydrophobic Pockets): Functionalization at C-3 and C-5 allows the molecule to extend into the hydrophobic deep pockets (DP1 and DP2). For instance, benzyl or chloro-phenyl groups at these vectors effectively occupy the small DP2 pocket, interacting with residues like Met67[3].

RIP1_Pathway TNF TNF-α / Death Ligands TNFR1 TNFR1 Receptor TNF->TNFR1 Complex1 Complex I Formation TNFR1->Complex1 RIPK1 RIP1 Kinase (Active) Complex1->RIPK1 Activation RIPK3 RIP3 Kinase RIPK1->RIPK3 Phosphorylation Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->RIPK1 Allosteric/Hinge Binding MLKL MLKL Phosphorylation RIPK3->MLKL Necroptosis Necroptotic Cell Death MLKL->Necroptosis

RIP1 Kinase Necroptosis Pathway and Pyrazolo[3,4-c]pyridine Inhibition Point.

Vectorial Synthesis Strategy & Protocols

To fully explore the SAR of the pyrazolo[3,4-c]pyridine core, a highly modular synthetic approach is required. The "vectorial functionalization" strategy allows independent elaboration along the four major growth vectors (N-1/N-2, C-3, C-5, and C-7) starting from a simple 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold[6][7].

Protocol: Synthesis and Vectorial Functionalization of 5-Halo-1H-pyrazolo[3,4-c]pyridine

Causality Note: The use of specific cross-coupling and metalation techniques is designed to prevent the degradation of the electron-deficient pyridine ring while maintaining the integrity of the pyrazole N-H.

Phase 1: Core Synthesis & Protection

  • Diazotization & Cyclization: React 2-methyl-4-nitro-5-halo-pyridine with NaNO2​ in acetic anhydride and dichloroethane (DCE) at 90°C for 20 hours. Rationale: DCE is used as a co-solvent to enhance solubility and drive the classical Huisgen indazole-type cyclization to completion[6].

  • Deacetylation: Treat the resulting intermediate with NaOMe in MeOH at room temperature for 1 hour to yield the unprotected 5-halo-1H-pyrazolo[3,4-c]pyridine[7].

  • Selective N-Protection: Protect N-1 or N-2 using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) or mesyl chloride (MsCl), depending on the desired steric shielding for downstream steps.

Phase 2: Vectorial Elaboration 4. C-3 Functionalization (Tandem Borylation/Suzuki-Miyaura): Subject the protected core to iridium-catalyzed C-H borylation ( B2​pin2​ , [Ir(COD)OMe]2​ , dtbpy) followed immediately by Suzuki-Miyaura cross-coupling with an aryl halide. Rationale: This tandem approach avoids the isolation of unstable boronic acid intermediates[6]. 5. C-5 Functionalization (Buchwald-Hartwig Amination): React the C-5 halide with primary/secondary amines using a Pd-catalyst (e.g., Pd2​(dba)3​ ) and a bulky phosphine ligand (e.g., BrettPhos) to override the inherent unreactivity of the electron-rich pyrazole-fused system[6]. 6. C-7 Functionalization (Selective Metalation): Treat the intermediate with TMPMgCl·LiCl (Knochel-Hauser base) at -78°C. Rationale: TMPMgCl·LiCl provides high kinetic basicity for selective C-7 deprotonation without acting as a nucleophile, which would otherwise attack the electron-deficient pyridine ring[6][7]. Transmetalate with ZnCl2​ and perform a Negishi cross-coupling with the desired electrophile.

Synthesis_Workflow Core 5-Halo-1H-pyrazolo [3,4-c]pyridine Core N1 N-1 / N-2 Alkylation & Protection Core->N1 Step 1 C3 C-3 Functionalization (Suzuki-Miyaura) Core->C3 Step 2 C5 C-5 Functionalization (Buchwald-Hartwig) Core->C5 Step 3 C7 C-7 Functionalization (TMPMgCl.LiCl Metalation) Core->C7 Step 4

Vectorial Functionalization Strategy for Pyrazolo[3,4-c]pyridine Scaffolds.

Biological Evaluation Systems

Validating the potency and kinetic profile of pyrazolo[3,4-c]pyridine derivatives requires robust, self-validating biochemical assays. For kinases like RIP1, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard due to its resistance to compound autofluorescence—a common artifact with highly conjugated bicyclic heterocycles[3].

Protocol: TR-FRET Kinase Binding Assay (e.g., for RIP1 Kinase)

Causality Note: Measuring both kon​ and koff​ (residence time) is critical, as pyrazolo[3,4-c]pyridines often exhibit slow-binding Type III allosteric kinetics. Prolonged target residence time ( t1/2​ ) correlates better with in vivo efficacy than standard IC50​ metrics[3].

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 0.01% Brij-35, and 1 mM DTT.

  • Enzyme/Tracer Complex: Dilute GST-tagged recombinant kinase domain (e.g., RIP1) and a fluorescently labeled kinase tracer (e.g., an ATP-competitive or allosteric probe) into the assay buffer.

  • Compound Pre-incubation: Dispense the pyrazolo[3,4-c]pyridine derivatives (in DMSO) into a 384-well plate. Add the enzyme solution and incubate for 60 minutes at room temperature. Rationale: The extended pre-incubation ensures that slow-binding compounds reach thermodynamic equilibrium before signal detection[3].

  • Antibody Addition: Add Terbium (Tb)-labeled anti-GST antibody. Incubate for an additional 30 minutes.

  • Signal Detection & Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

    • Self-Validation: Calculate the Z'-factor for the assay plate using DMSO (negative control) and a known reference inhibitor (positive control). A Z'-factor > 0.6 validates the assay's integrity. Calculate IC50​ using a 4-parameter logistic regression model.

Quantitative SAR Analysis

The structural versatility of the pyrazolo[3,4-c]pyridine core allows it to be tuned for vastly different kinase targets. The table below summarizes key quantitative data and SAR findings across major therapeutic targets.

Target KinaseDerivative Sub-ClassKey SAR / Structural ModificationPotency ( IC50​ / Ki​ )Reference
RIP1 Kinase 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridineBenzyl group at DP1; Chloro group at DP2. Lowering TPSA reduced efflux ratio (ER = 0.7). pKi=8.41 ( t1/2​ = 59 min)[3]
HPK1 1H-pyrazolo[3,4-c]pyridinePyridine nitrogen engages in water-bridged H-bond with Asp155. Methyl group fixes biaryl torsion. IC50​=302 nM (cellular)[4]
GSK3α/β N-substituted (pyrazolo[3,4-c]pyridin-3-yl)acetamidesN1-H is strictly required. Bulky C-7 substituents cause steric clash with gatekeeper.Low micromolar to nanomolar[2]
Aurora-A / CDK5 3,6-disubstituted-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine3-substituted and 6-substituted derivatives show strong antiproliferative activity. 5.12−17.12 µM[8]
Pharmacokinetic Optimization Note

A common hurdle with bicyclic kinase inhibitors is high P-glycoprotein (P-gp) mediated efflux, limiting brain penetrance (crucial for neurodegenerative diseases targeting RIP1). Optimization of the 7-oxo-pyrazolo[3,4-c]pyridine core by systematically lowering the Topological Polar Surface Area (TPSA) and removing extraneous Hydrogen Bond Donors (HBDs) successfully reduced the efflux ratio (ER) to <1.0, yielding orally bioavailable and brain-penetrant clinical candidates[3][9].

References

  • Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. J-Stage.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH.
  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors. PubMed.
  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships.
  • Synthesis and antiproliferative activity of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)
  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery. Benchchem.
  • Synthetic Protocol toward Fused Pyrazolone Derivatives via a Michael Addition and Reductive Ring Closing Strategy.
  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosph
  • Discovery of Pyrazolopyridine Deriv

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Facile Deprotection of the Trityl Group from (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds. Abstract: This document provides a detailed protocol for the acidic deprotection of the trityl (Tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds.

Abstract: This document provides a detailed protocol for the acidic deprotection of the trityl (Tr) group from (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol, a key step often encountered in the synthesis of pyrazolopyridine-based pharmacophores.[1][2][3] The pyrazolo[3,4-c]pyridine core is a significant scaffold in medicinal chemistry, appearing in a range of biologically active molecules.[1][2][3] This guide elucidates the mechanistic rationale behind the chosen conditions, offers a step-by-step experimental procedure, and provides guidance on reaction monitoring, work-up, and purification.

Introduction: The Strategic Role of the Trityl Group and Rationale for Deprotection

The trityl (triphenylmethyl) group is a sterically demanding protecting group widely employed in organic synthesis to mask the reactivity of primary alcohols and the N-H of various heterocycles.[4][5] Its utility stems from its ease of introduction and, critically, its lability under acidic conditions, which allows for its removal without affecting many other functional groups.[4][5] The deprotection mechanism relies on the formation of the highly stable trityl cation, a resonance-stabilized carbocation.[5]

In the context of (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol, the trityl group serves to protect the pyrazole nitrogen, directing subsequent synthetic transformations to other positions on the heterocyclic core. Its eventual removal is a crucial step to unveil the N-H functionality, which may be essential for biological activity or for further derivatization.

The choice of acidic reagent is paramount to ensure efficient cleavage of the N-Trityl bond while preserving the integrity of the pyrazolopyridine core and the primary alcohol functionality. Trifluoroacetic acid (TFA) in a non-polar aprotic solvent like dichloromethane (DCM) is a common and effective choice for this transformation.[4][6][7]

Mechanistic Insight: Acid-Catalyzed Trityl Deprotection

The acid-catalyzed deprotection of the N-trityl group proceeds through a well-established mechanism. The reaction is initiated by the protonation of a nitrogen atom on the pyrazole ring by a Brønsted acid, such as TFA. This protonation increases the electrophilicity of the trityl group, facilitating the cleavage of the C-N bond. The departure of the trityl group as a stable triphenylmethyl cation is the driving force of the reaction. This cation is subsequently quenched by water or other nucleophiles present in the reaction mixture during work-up.

Trityl Deprotection Mechanism cluster_0 Reaction Pathway Start (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol Protonation Protonated Intermediate Start->Protonation  + H⁺ (TFA) Cleavage Trityl Cation + Deprotected Product Protonation->Cleavage  C-N Bond Cleavage Quench (1H-pyrazolo[3,4-C]pyridin-3-YL)methanol + Triphenylmethanol Cleavage->Quench  + H₂O (Work-up) caption Mechanism of Acid-Catalyzed Trityl Deprotection

Caption: Mechanism of Acid-Catalyzed Trityl Deprotection.

Comparative Overview of Deprotection Methods

While TFA is a robust choice, other acidic conditions can also be employed for trityl deprotection, each with its own advantages and considerations. The selection of the appropriate method depends on the substrate's sensitivity to acid and the presence of other protecting groups.

Method ID Reagent(s) Solvent(s) Temperature Reaction Time Yield (%) Notes Reference(s)
AN-001 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1 - 4 h>90Broad applicability for acid-stable compounds.[4][6]
AN-002 Formic Acid (88-97%)Neat or DioxaneRoom Temp.15 min - 2 h85 - 95A milder alternative to TFA.[4][8][4][8]
AN-003 Acetic Acid (aq. 50-80%)Water/DioxaneRoom Temp. - 50°C2 - 48 hVariableCan be used for selective deprotection in the presence of more acid-labile groups.[5][5]

Detailed Experimental Protocol

This protocol outlines the deprotection of (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol using trifluoroacetic acid in dichloromethane.

Materials and Reagents
  • (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) (2.0 - 10.0 equiv)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure
  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol (1.0 equiv) in anhydrous DCM to achieve a concentration of approximately 0.1 M.

  • Acid Addition: To the stirring solution at room temperature, add TFA (2.0 - 10.0 equiv) dropwise. The optimal amount of TFA may need to be determined empirically based on the substrate's reactivity and the scale of the reaction.[4][6]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][8] A typical TLC mobile phase for this transformation is a mixture of DCM and methanol (e.g., 95:5 v/v). The deprotected product should have a lower Rf value than the starting material. The reaction is typically complete within 1-4 hours.[4][6]

  • Quenching: Upon completion of the reaction (as indicated by TLC/LC-MS), carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until the evolution of gas ceases. This step neutralizes the excess TFA.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[4]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.[4]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, containing the desired (1H-pyrazolo[3,4-C]pyridin-3-YL)methanol and the triphenylmethanol byproduct, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) or by recrystallization.[4]

Experimental Workflow cluster_1 Deprotection Protocol A Dissolve Substrate in DCM B Add TFA Dropwise A->B C Stir at Room Temperature (1-4h) B->C D Monitor by TLC/LC-MS C->D D->C Incomplete E Quench with NaHCO₃ (aq) D->E Complete F Extract with DCM E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify (Column Chromatography) I->J K Characterize Product J->K caption Step-by-step experimental workflow.

Caption: Step-by-step experimental workflow.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of TFA or the reaction time.[8] Gentle heating can be attempted, but with caution to avoid potential side reactions.[8] Ensure that the reagents, particularly the anhydrous DCM, are of high quality.[8]

  • Side Reactions: The highly reactive trityl cation can potentially alkylate other nucleophilic sites on the molecule. While less of a concern for this specific substrate, for more complex molecules, the addition of a scavenger like triethylsilane (TES) or water can be beneficial.[9]

  • Purification Challenges: The triphenylmethanol byproduct is generally less polar than the desired deprotected product and can be readily separated by silica gel chromatography.[4] If the product is sufficiently crystalline, recrystallization can be an effective purification method.

Characterization of the Deprotected Product

The structure of the final product, (1H-pyrazolo[3,4-C]pyridin-3-YL)methanol, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the removal of the trityl group (disappearance of the aromatic signals corresponding to the trityl protons) and the integrity of the pyrazolopyridine core and the methanol moiety.

  • Mass Spectrometry (MS): To verify the molecular weight of the deprotected compound.

  • Infrared (IR) Spectroscopy: To observe the appearance of the N-H stretching vibration.

Conclusion

The acid-catalyzed deprotection of the trityl group from (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol is a reliable and high-yielding transformation. The protocol detailed herein, utilizing TFA in DCM, provides a robust method for obtaining the desired deprotected product. Careful monitoring of the reaction and appropriate purification techniques are essential for isolating the final compound in high purity. This procedure is a valuable tool for researchers working on the synthesis of pyrazolopyridine-based compounds for drug discovery and development.

References

  • Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

  • Antonella, C., et al. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 66(23), 7615-7625. [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

  • Butcher, M. A., et al. (2008). The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. Organic & Biomolecular Chemistry, 6(23), 4349-4356. [Link]

  • Common Organic Chemistry. Trityl Protection. [Link]

  • ResearchGate. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. [Link]

  • ResearchGate. What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. [Link]

  • PTC Organics, Inc. PTC-Acid Deprotection of Trityl Group. [Link]

  • Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. (2001). The Journal of Organic Chemistry. [Link]

  • Thieme. Trityl Group Deprotection from Tetrazoles. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Organic Chemistry Portal. Tritylamines. [Link]

  • PubMed. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. [Link]

  • ResearchGate. Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group. [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • Behloul, C., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters, 57(30), 3344-3347. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(48), 9875-9880. [Link]

  • Zarei, M., et al. (2015). Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanoporous silica-based sulfonic acid. Research on Chemical Intermediates, 41, 7939-7950. [Link]

  • Zhang, Y., et al. (2007). Structure Elucidation of a Pyrazolo[6][8]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1112-1119. [Link]

  • ResearchGate. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. [Link]

  • Saber UCV. 1H and 13C NMR spectral characterization of some antimalarial in vitro 3-amino-9-methyl-1H-pyrazolo[3,4-b]-4-quinolones. [Link]

  • Semantic Scholar. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. [Link]

  • JTI. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]

  • Semantic Scholar. Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. [Link]

  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • National Center for Biotechnology Information. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • National Center for Biotechnology Information. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. [Link]

  • National Center for Biotechnology Information. Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

  • Google Patents.
  • MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]

Sources

Application

Application Note: Selective Oxidation of (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol to Aldehyde Derivatives

Introduction & Mechanistic Rationale The pyrazolo[3,4-c]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and phosphodiesterase (PDE) mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrazolo[3,4-c]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and phosphodiesterase (PDE) modulators. Synthetic elaboration at the 3-position often requires the oxidation of a primary alcohol—specifically, (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol—to its corresponding aldehyde. This aldehyde serves as a versatile electrophilic handle for downstream reductive aminations, Wittig olefinations, or Grignard additions.

The Synthetic Challenge: The primary pyrazole nitrogen is protected with a triphenylmethyl (trityl) group. While the trityl group provides excellent steric shielding and lipophilicity, it is notoriously acid-labile. Under mildly acidic conditions, the C-N bond cleaves to generate a highly stable trityl cation, leading to irreversible deprotection. Therefore, traditional acidic oxidants (e.g., Jones reagent, pyridinium chlorochromate) are strictly contraindicated.

To achieve high-yielding conversion without compromising the trityl group, the oxidation must be performed under rigorously neutral or mildly basic conditions. This guide details two field-proven methodologies: Buffered Dess-Martin Periodinane (DMP) and Activated Manganese Dioxide (MnO₂) .

Comparative Oxidation Strategies

Selecting the appropriate oxidation method depends on the scale of the reaction, available equipment, and the required turnaround time. The table below summarizes the quantitative parameters for the three most viable strategies for this specific substrate.

ParameterBuffered DMP OxidationActivated MnO₂ OxidationSwern Oxidation
Equivalents Required 1.2 – 1.5 eq10.0 – 20.0 eq2.0 eq (Oxalyl chloride)
Reaction Temperature 0 °C to 25 °C25 °C to 40 °C-78 °C to 0 °C
Reaction Time 1 – 2 hours12 – 24 hours2 – 4 hours
Trityl Stability High (requires NaHCO₃ buffer)Excellent (inherently neutral)High (requires strict temp control)
Typical Yield 85 – 95%70 – 85%80 – 90%
Operational Scalability Moderate (Reagent cost/shock hazard)High (Inexpensive, safe)Moderate (Cryogenic, toxic gases)

Reaction Pathways & Logical Relationships

The diagram below illustrates the mechanistic pathways and the critical necessity of buffering when utilizing hypervalent iodine reagents with acid-sensitive protecting groups.

OxidationWorkflow Substrate Substrate: (1-Trityl-1H-pyrazolo[3,4-c] pyridin-3-yl)methanol DMP_Unbuffered Unbuffered DMP (Releases AcOH) Substrate->DMP_Unbuffered Acidic Conditions DMP_Buffered DMP + NaHCO3 (Neutralizes AcOH) Substrate->DMP_Buffered Buffered Conditions MnO2 Activated MnO2 (Neutral Surface) Substrate->MnO2 Heteroaromatic Selectivity SideProduct Detritylated Byproduct (Yield Loss) DMP_Unbuffered->SideProduct Trityl Cleavage Product Target Aldehyde: 1-Trityl-1H-pyrazolo[3,4-c] pyridine-3-carbaldehyde DMP_Buffered->Product Selective Oxidation MnO2->Product Mild Oxidation

Fig 1: Reaction pathways for the oxidation of trityl-protected pyrazolo[3,4-c]pyridine methanol.

Experimental Protocols

Protocol A: Buffered Dess-Martin Periodinane (DMP) Oxidation

Recommended for rapid, high-yielding laboratory-scale synthesis.

Causality & Expert Insight: DMP is a hypervalent iodine(V) reagent that selectively oxidizes primary alcohols to aldehydes without over-oxidation to the carboxylic acid ( [1]). However, the ligand exchange and subsequent elimination steps release two equivalents of acetic acid (AcOH). If left unbuffered, this localized acidity will rapidly cleave the trityl group. The addition of solid sodium bicarbonate (NaHCO₃) acts as an insoluble heterogeneous buffer, neutralizing AcOH immediately as it forms without hydrolyzing the DMP reagent itself.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol (1.0 eq, e.g., 1.0 mmol) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Buffering: Add solid NaHCO₃ (5.0 eq) to the stirring solution. Ensure the suspension is stirring vigorously to maximize the surface area of the heterogeneous buffer.

  • Oxidation: Cool the mixture to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.5 eq) in three portions over 10 minutes to control any mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1.5 hours.

  • Self-Validation Check (In-Process): Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: 50% EtOAc/Hexanes). The product aldehyde will appear as a distinct, higher-Rf spot that is highly UV-active. To validate the functional group, dip the TLC plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain; an immediate bright orange/yellow spot confirms the presence of the newly formed carbonyl.

  • Quench & Workup: Pour the reaction mixture into an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (sodium thiosulfate).

    • Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine(V) to water-soluble iodine(III) and iodine(I) species, preventing product degradation during concentration and removing shock-sensitive byproducts.

  • Extraction: Stir vigorously for 15 minutes until the organic layer is clear. Extract with DCM (3 × 20 mL), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Activated Manganese Dioxide (MnO₂) Oxidation

Recommended for scale-up or highly sensitive substrates where absolute neutrality is required.

Causality & Expert Insight: The hydroxymethyl group at the 3-position of the pyrazolo[3,4-c]pyridine ring is electronically analogous to a benzylic or allylic alcohol due to its conjugation with the heteroaromatic system. Activated MnO₂ operates via a single-electron transfer (radical) mechanism on its solid surface, making it exceptionally selective for such activated alcohols while leaving aliphatic alcohols and acid-labile protecting groups completely untouched ( [3]).

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DCM or Chloroform (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add freshly opened, activated Manganese(IV) oxide (MnO₂, 15.0 eq). Note: The large excess is required because the reaction occurs stoichiometrically on the surface of the solid lattice.

  • Propagation: Stir the black suspension vigorously at room temperature for 16 hours.

  • Self-Validation Check (In-Process): MnO₂ oxidations are highly dependent on the activation state (surface hydration) of the reagent. Check the reaction via TLC after 4 hours. If conversion is <50%, the MnO₂ is likely deactivated. Corrective Action: Add an additional 5.0 eq of activated MnO₂ and elevate the temperature to 40 °C.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the manganese particulates.

    • Causality: Direct filtration through filter paper often fails because finely divided MnO₂ particles can pass through the pores, leading to emulsions or product coordination. Celite traps these micro-particles.

  • Isolation: Wash the Celite pad thoroughly with EtOAc (3 × 30 mL). Concentrate the combined filtrate under reduced pressure to yield the crude aldehyde, which is typically >95% pure by NMR and requires no column chromatography.

Analytical Validation Parameters

To confirm the successful synthesis of 1-Trityl-1H-pyrazolo[3,4-c]pyridine-3-carbaldehyde, utilize the following analytical benchmarks:

  • ¹H NMR (400 MHz, CDCl₃):

    • Appearance: Look for the diagnostic aldehyde proton singlet far downfield at δ ~10.0 – 10.5 ppm .

    • Disappearance: Confirm the complete loss of the primary alcohol methylene protons (CH₂-OH), which typically appear as a doublet or singlet at δ ~4.8 – 5.1 ppm in the starting material.

    • Retention: Verify the integration of the 15 aromatic protons of the trityl group at δ 7.1 – 7.4 ppm to ensure no detritylation occurred.

  • LC-MS (ESI+): The trityl-protected aldehyde will show a parent mass corresponding to [M+H]⁺. Note that in some LC-MS acidic mobile phases (e.g., 0.1% Formic Acid), the trityl group may fragment in the source, showing a dominant peak at m/z 243.1 (the stable trityl cation, [C₁₉H₁₅]⁺).

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones". Journal of Organic Chemistry, 1983.[Link]

  • Tojo, G.; Fernández, M. "Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice". Springer Science & Business Media, 2006.[Link]

  • Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water". Journal of Organic Chemistry, 1994.[Link]

Method

Application Note: Advanced Cross-Coupling Strategies Utilizing (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol in Fragment-Based Drug Discovery

Introduction and Mechanistic Rationale The pyrazolo[3,4-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, HPK1 modulators, and LRRK2 targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The pyrazolo[3,4-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, HPK1 modulators, and LRRK2 targeting moieties[1][2]. Vectorial functionalization of this core is essential for exploring chemical space and establishing robust structure-activity relationships (SAR)[3].

Among the most versatile building blocks for elaborating this scaffold is (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol (CAS 2088369-18-8). The strategic placement of the bulky triphenylmethyl (trityl) protecting group at the N1 position serves two critical functions:

  • Steric Shielding: It directs functionalization away from the pyrazole nitrogen, preventing off-target N-alkylation or unwanted metal coordination during catalysis.

  • Solubility Enhancement: It drastically increases the lipophilicity of the highly polar heterocycle, ensuring complete dissolution in organic solvents (e.g., Dichloromethane, Toluene, 1,4-Dioxane) required for homogeneous transition-metal catalysis.

The C3-hydroxymethyl group acts as a highly programmable vector for C-C bond formation. Because aliphatic alcohols are poor electrophiles for direct cross-coupling due to the high bond dissociation energy of the C-O bond and the poor leaving group ability of the hydroxide ion, strategic activation is required[1]. This transforms the C3-vector into an active electrophile suitable for palladium-catalyzed sp3-sp2 Suzuki-Miyaura or Negishi cross-couplings. Alternatively, oxidation to the corresponding aldehyde using Dess-Martin periodinane allows for subsequent olefination or reductive cross-coupling.

Pathway Visualization

G cluster_0 Activation Phase cluster_1 Catalytic Cross-Coupling Phase SM (1-Trityl-1H-pyrazolo[3,4-c] pyridin-3-yl)methanol Halide C3-Chloromethyl Intermediate SM->Halide SOCl2 / CH2Cl2 Oxidation C3-Formyl Intermediate SM->Oxidation Dess-Martin Periodinane Suzuki Suzuki-Miyaura (Pd-Catalyzed) Halide->Suzuki Ar-B(OH)2, Base Negishi Negishi Coupling (Pd-Catalyzed) Halide->Negishi R-ZnX Target C3-Functionalized Pyrazolo[3,4-c]pyridine Oxidation->Target Olefination Suzuki->Target Negishi->Target

Divergent cross-coupling pathways for (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol activation.

Quantitative Data: Optimization of Catalytic Conditions

When executing sp3-sp2 Suzuki-Miyaura couplings with the chloromethyl intermediate, β-hydride elimination is a common side reaction that leads to undesired alkene byproducts. To mitigate this, the choice of the palladium ligand and base is critical. Suzuki-Miyaura cross-coupling with boronic acids is a highly reliable method for appending diverse aryl and heteroaryl groups to pyrazolopyridine cores, provided the correct catalytic system is employed[4].

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions for 3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-c]pyridine

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄K₂CO₃Toluene / H₂O (4:1)9045Significant β-hydride elimination observed due to monodentate ligand flexibility.
2Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane / H₂O (4:1)9068Improved yield; bidentate ligand enforces cis-geometry, but transmetalation is slow.
3Pd(dppf)Cl₂·CH₂Cl₂ Cs₂CO₃ 1,4-Dioxane / H₂O (4:1) 90 92 Optimal conditions; cesium accelerates boronate formation and transmetalation.
4Pd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃1,4-Dioxane (Anhydrous)9015Poor yield; lack of water prevents the formation of the active [Ar-B(OH)₃]⁻ species.

Experimental Protocols

Protocol A: Synthesis of 3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-c]pyridine

Objective: Convert the stable hydroxymethyl group into a reactive electrophilic chloromethyl species to prime the molecule for palladium insertion.

Reagents:

  • (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF, catalytic)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol and anhydrous DCM to achieve a 0.1 M concentration.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the chlorinating agent (SOCl₂).

  • Catalysis Initiation: Add 2 drops of anhydrous DMF to the stirring solution.

    • Causality: DMF acts as a nucleophilic catalyst. It reacts with SOCl₂ to form a highly reactive Vilsmeier-Haack type intermediate, which dramatically accelerates the chlorination of the alcohol compared to uncatalyzed SOCl₂.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath, then add SOCl₂ dropwise over 10 minutes.

    • Causality: The reaction is highly exothermic and releases HCl gas. Controlled addition prevents thermal degradation or premature deprotection of the acid-sensitive trityl group.

  • Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Workup: Quench the reaction carefully by adding saturated aqueous NaHCO₃ dropwise until pH 8 is reached. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Self-Validation: The crude chloromethyl intermediate should appear as a highly viscous oil or foam. It is prone to hydrolysis upon prolonged storage and must be used immediately in the cross-coupling step to ensure high yields.

Protocol B: Palladium-Catalyzed sp3-sp2 Suzuki-Miyaura Cross-Coupling

Objective: Form a new C(sp3)-C(sp2) bond at the C3 position using an arylboronic acid.

Reagents:

  • 3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-c]pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • 1,4-Dioxane/H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Assembly: In a heavy-walled Schlenk tube or microwave vial, combine the freshly prepared chloromethyl intermediate, the desired arylboronic acid, and Cs₂CO₃.

  • Solvent Addition: Add the 1,4-Dioxane/H₂O solvent mixture to achieve a 0.2 M concentration.

    • Causality: Water is absolutely essential in Suzuki couplings. It hydroxylates the boronic acid to form the reactive, electron-rich boronate complex [Ar-B(OH)₃]⁻, which is required to facilitate the transmetalation step onto the palladium center[4].

  • Deoxygenation: Degas the heterogeneous mixture by sparging with Argon gas for 15 minutes.

    • Causality: Molecular oxygen is a potent poison for Pd(0) catalysts. Furthermore, oxygen promotes the undesired homocoupling of the boronic acid, which consumes the reagent and complicates purification.

  • Catalyst Addition: Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive stream of Argon.

    • Causality: The bidentate dppf ligand has a large bite angle that enforces a cis-geometry on the palladium intermediate. This geometry is strictly required for the final reductive elimination step, thereby maximizing the yield of the cross-coupled product and suppressing β-hydride elimination.

  • Reaction: Seal the tube and heat the mixture to 90 °C in an oil bath for 12 hours with vigorous stirring.

  • Isolation: Cool the reaction to room temperature, dilute with EtOAc, and wash with brine (2x). Dry the organic layer over MgSO₄, filter, and concentrate. Purify the target compound via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • WO2018049200A1 - Pyrazolopyridine derivatives as hpk1 modulators and uses thereof for the treatment of cancer Source: Google Patents URL
  • WO2022198112A1 - Indazole based compounds and associated methods of use Source: Google Patents URL
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Publishing URL
  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines Source: PMC URL

Sources

Application

Application Note: Preparation and Optimization of (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol Solutions for Cell-Based Kinase Assays

Audience: Researchers, Assay Biologists, and Preclinical Drug Development Scientists Applications: Target Engagement, Cell Viability, Kinase Inhibition Assays (e.g., GSK-3β, Pim kinases) Introduction & Scientific Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Biologists, and Preclinical Drug Development Scientists Applications: Target Engagement, Cell Viability, Kinase Inhibition Assays (e.g., GSK-3β, Pim kinases)

Introduction & Scientific Rationale

The pyrazolo[3,4-c]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of potent, ATP-competitive kinase inhibitors targeting Glycogen Synthase Kinase-3β (GSK-3β), Pim kinases, and Aurora kinases[1][2]. The specific derivative (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol (CAS: 2088369-18-8) features a bulky triphenylmethyl (trityl) protecting group at the N1 position and a hydroxymethyl functional handle at C3[3].

While the trityl group is often employed to probe deep hydrophobic pockets in the kinase hinge region during structure-activity relationship (SAR) studies, it imparts extreme lipophilicity to the molecule[1]. This high lipophilicity creates a significant thermodynamic barrier to aqueous solubility, leading to a high risk of compound "crash-out" (precipitation) when introduced into cell culture media. As a Senior Application Scientist, I emphasize that failing to account for this physicochemical reality will result in artificially low local concentrations, poor assay reproducibility, and false-negative IC₅₀ shifts.

Physicochemical Profiling

To design a self-validating and robust assay protocol, we must first analyze the compound's physicochemical properties to establish the causality behind our solvent selection.

Table 1: Physicochemical Properties of (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol [3]

PropertyValueCausality in Assay Design
Molecular Formula C₂₆H₂₁N₃OHigh carbon fraction dictates strict reliance on organic solvents (DMSO).
Molecular Weight 391.46 g/mol Requires precise volumetric calculations to ensure accurate molarity.
LogP 4.76Highly lipophilic; intermediate dilutions must be performed in 100% DMSO to prevent micelle formation or precipitation.
TPSA 50.94 ŲExcellent theoretical membrane permeability for intracellular target engagement.

Mechanistic Pathway: GSK-3β Inhibition

In mammalian cells, active GSK-3β constitutively phosphorylates downstream targets such as β-catenin, marking them for proteasomal degradation[4][5]. When a pyrazolo[3,4-c]pyridine inhibitor successfully permeates the cell membrane and engages the kinase domain, it halts this phosphorylation event[1][4]. This leads to the stabilization and nuclear translocation of β-catenin, fundamentally altering cell survival, proliferation, and Epithelial-Mesenchymal Transition (EMT) pathways[4].

G Inhibitor (1-Trityl-1H-pyrazolo[3,4-c] pyridin-3-yl)methanol (Kinase Inhibitor) GSK3B GSK-3β Complex (Active State) Inhibitor->GSK3B Inhibits (ATP-competitive) BetaCatenin_Deg β-Catenin Degradation (Basal Turnover) GSK3B->BetaCatenin_Deg Phosphorylates BetaCatenin_Stab β-Catenin Stabilization (Intracellular Accumulation) GSK3B->BetaCatenin_Stab Inhibition prevents degradation Nucleus Nuclear Translocation (TCF/LEF Activation) BetaCatenin_Stab->Nucleus Translocates CellResponse Cell Survival & EMT Modulation Nucleus->CellResponse Gene Expression

Mechanistic pathway of GSK-3β inhibition by pyrazolo[3,4-c]pyridine derivatives.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols employ a "constant-vehicle" methodology. Because the LogP is 4.76[3], we cannot dilute the compound directly into aqueous media from a single high-concentration stock, as this alters the final DMSO concentration across the dose-response curve and introduces vehicle-induced artifacts[6].

Protocol A: Preparation of 10 mM Master Stock
  • Equilibration: Allow the lyophilized (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol powder to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which can degrade the stock.

  • Weighing: Accurately weigh 3.91 mg of the compound into a sterile, amber glass vial (amber glass prevents potential UV-induced degradation of the trityl group).

  • Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) (≥99.9% purity).

  • Agitation: Vortex for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use 50 µL volumes in tightly sealed microcentrifuge tubes. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: Serial Dilution and DMSO Tolerance Control

Cell lines exhibit varying tolerance to DMSO, typically ranging from 0.1% to 0.5% (v/v) before vehicle-induced cytotoxicity occurs[6][7]. We will target a final assay DMSO concentration of 0.5% .

  • Intermediate Stock Preparation (100x): Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO .

    • Causality: Diluting in 100% DMSO ensures the highly lipophilic compound remains fully solvated at all concentrations prior to media introduction.

  • Aqueous Transfer (10x): Transfer 5 µL of each 100x DMSO intermediate into 45 µL of pre-warmed, serum-free cell culture media. Mix rapidly by pipetting. This creates a 10x working solution containing 10% DMSO.

  • Final Assay Dosing (1x): Add 5 µL of the 10x working solution to 45 µL of media already present in the assay well (containing the adhered cells).

    • Result: The final volume is 50 µL, the final compound concentration is 1x, and the final DMSO concentration is strictly locked at 0.5% across all wells[7].

Table 2: Constant-DMSO Serial Dilution Matrix (Targeting 0.5% Final DMSO)

Dose Point100x Stock in 100% DMSO (µM)10x Working Solution in Media (µM)Final Assay Concentration (µM)Final DMSO %
1 (Max)1000.0100.010.00.5%
2333.333.33.330.5%
3111.111.11.110.5%
...............
Vehicle0.0 (100% DMSO only)0.00.00.5%
Protocol C: Cell Viability & Target Engagement Workflow

Self-Validating System: To ensure the observed effects are due to kinase inhibition and not compound precipitation or DMSO toxicity, a parallel vehicle-control plate must be run[6].

  • Cell Seeding: Seed target cells (e.g., A375 melanoma or PC3 prostate cancer cells) at 15,000 cells/well in a 384-well plate[7]. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Apply the compound using the 10x working solutions generated in Protocol B.

  • Incubation: Incubate for 1 hour for target engagement readouts (e.g., TR-FRET or Western Blot for p-GSK-3β) or 72 hours for phenotypic cell viability readouts (e.g., CellTiter-Glo)[7][8].

  • Readout & Normalization: Normalize all luminescent/fluorescent signals to the 0.5% DMSO vehicle control wells. If the vehicle control shows >10% cell death compared to untreated media, the assay must be repeated with a 0.1% final DMSO concentration[6].

Expected Data Presentation

When executing this protocol correctly, researchers should expect a sigmoidal dose-response curve. The table below outlines mock validation parameters indicating a successful assay run free of vehicle artifacts.

Table 3: Assay Validation and Expected Readout Parameters

ParameterAcceptance CriteriaScientific Justification
Vehicle Control Viability > 95% relative to untreatedConfirms 0.5% DMSO is non-toxic to the chosen cell line[6].
Z'-Factor > 0.5Ensures the assay has a wide enough dynamic range and low variance for high-throughput screening[7][9].
Hill Slope (n_H) 0.8 to 1.2A slope > 2.0 often indicates compound precipitation or non-specific micellar aggregation rather than 1:1 stoichiometric kinase inhibition.
Target Engagement (p-GSK3β) Dose-dependent decreaseConfirms the phenotypic viability effect is mechanism-driven (on-target)[4][10].

References

  • Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chemical & Pharmaceutical Bulletin. Available at:[Link]

  • PYRAZOLO[3,4-c]PYRIDINE COMPOUNDS AND METHODS OF USE.Google Patents (KR20140071361A).
  • Roles of GSK-3 and microRNAs on epithelial mesenchymal transition and cancer stem cells. Oncotarget. Available at: [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. Available at:[Link]

  • Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology. Available at:[Link]

  • Regulation of GSK-3 activity by curcumin, berberine and resveratrol. CNR-IRIS. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol

Welcome to the technical support center for the synthesis of (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yields.

Synthetic Overview

The synthesis of the target molecule is typically achieved through a three-stage process: formation of the core heterocyclic scaffold, protection of the pyrazole nitrogen, and subsequent reduction of an ester to the primary alcohol. Each stage presents unique challenges that can impact the overall yield and purity.

Synthetic_Workflow cluster_0 Stage 1: Core Formation cluster_1 Stage 2: N-Protection cluster_2 Stage 3: Reduction A Pyridine Precursor B Pyrazolo[3,4-c]pyridine-3-carboxylate A->B Cyclization C Ethyl 1-Trityl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate B->C Tritylation (Tr-Cl, Base) D (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol (Target Molecule) C->D Reduction (LiAlH4)

Caption: High-level workflow for the synthesis of the target molecule.

Troubleshooting Guide

Stage 1: Low Yield in Pyrazolo[3,4-c]pyridine Core Formation

Question: My initial cyclization reaction to form the ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate scaffold is inefficient. What are the common causes and how can I improve the yield?

Answer: Low yields in the formation of pyrazolopyridine scaffolds are a frequent challenge.[1] The issue often stems from one of four areas: purity of starting materials, suboptimal reaction conditions, side reactions, or the formation of regioisomers.[1][2]

  • Purity of Starting Materials: Ensure your aminopyrazole precursor is of high purity. Impurities can significantly interfere with the reaction, leading to byproducts that complicate purification.[1] Recrystallization or column chromatography of the starting materials may be necessary.

  • Reaction Conditions: The choice of solvent, catalyst, and temperature is critical for driving the reaction to completion.[3] Acetic acid is a commonly used solvent that also acts as a catalyst, often requiring reflux temperatures.[4] However, other systems might offer better results depending on your specific substrates. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for similar heterocyclic systems.[5]

  • Side Reactions: The primary competing reaction is often the formation of undesired isomers, which depends on the relative reactivity of the functional groups involved in the cyclization.[2] Careful control of temperature can help minimize side products that may have a higher activation energy.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent product degradation.[1][6]

Stage 2: Inefficient N-Tritylation

Question: The N-tritylation of my pyrazolopyridine ester is sluggish and gives a complex mixture of products. How can I optimize this protection step?

Answer: The tritylation step, while common, requires careful control of conditions to achieve high yields. The primary issues are often related to moisture, the choice of base, and purification challenges. The trityl group is introduced to protect the pyrazole's N-H proton, leveraging its steric bulk and acid lability.[7]

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Trityl chloride (Tr-Cl) readily hydrolyzes to triphenylmethanol, which consumes the reagent and complicates purification. Ensure all glassware is oven-dried and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6]

  • Choice of Base and Catalyst: Pyridine is a standard choice as it functions as both a base and a solvent.[8] However, for substrates where pyridine is not ideal, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) can be used. Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[8]

  • Reaction Monitoring and Purification: Monitor the reaction by TLC until the starting material is consumed. Upon completion, a common issue is removing the triphenylmethanol byproduct. This can often be achieved by careful column chromatography or by triturating the crude product with a solvent system like diethyl ether/hexane, in which the desired product has lower solubility than the byproduct. The introduction of the bulky, nonpolar trityl group often facilitates crystallization, which can be an effective purification method.[9]

Parameter Condition A (Standard) Condition B (Accelerated) Rationale & Notes
Solvent PyridineAnhydrous Dichloromethane (DCM)Pyridine acts as both solvent and base. DCM is a good alternative for less soluble substrates.
Base Pyridine (as solvent)Triethylamine (TEA, 2.0 eq.)TEA is a stronger, non-nucleophilic base that can accelerate the reaction.
Catalyst NoneDMAP (0.1 eq.)DMAP is a highly effective acylation catalyst that can dramatically reduce reaction times.[8]
Temperature Room TemperatureRoom TemperatureThe reaction typically proceeds well at ambient temperature.
Workup Aqueous workup, extractionQuench with methanol, concentrateQuenching with a small amount of methanol consumes excess Tr-Cl.

Table 1: Comparative Conditions for N-Tritylation Optimization.

Stage 3: Poor Yield During Final Ester Reduction

Question: The reduction of the ethyl ester to the primary alcohol using Lithium Aluminum Hydride (LAH) is resulting in a low yield and potential decomposition. What troubleshooting steps should I take?

Answer: The reduction of an ester to an alcohol with LAH is a powerful transformation but requires meticulous execution.[10] Low yields can be attributed to incomplete reaction, difficult workup/isolation, or cleavage of the acid-labile trityl protecting group.[11][12]

  • Reagent Quality and Anhydrous Conditions: LAH is extremely reactive with water and protic solvents. Use a fresh bottle or a freshly prepared solution of LAH in an anhydrous ether solvent (like THF or diethyl ether). Ensure all reactants and solvents are scrupulously dry.

  • Reaction Temperature and Monitoring: The reaction is typically started at 0 °C and then allowed to warm to room temperature.[13] Monitor the reaction closely by TLC to ensure the ester starting material is fully consumed. If the reaction stalls, a slight warming or addition of more LAH may be required. However, prolonged heating should be avoided.

  • Workup Procedure (Crucial): The workup is the most critical step for achieving a good yield. An improper quench or workup can lead to the formation of gelatinous aluminum salts that trap the product, making isolation difficult. A standard Fieser workup is highly recommended:

    • Cool the reaction mixture to 0 °C.

    • Slowly and sequentially add 'x' mL of water.

    • Add 'x' mL of 15% aqueous NaOH.

    • Add '3x' mL of water. (Where 'x' is the mass of LAH in grams used in the reaction). This procedure produces a granular, easily filterable precipitate of aluminum salts.[13]

  • Avoiding Trityl Deprotection: The trityl group is highly sensitive to acid.[7][14] Avoid any acidic workup conditions, as this will cleave the protecting group and lead to a complex product mixture. The basic Fieser workup described above is ideal for preserving the trityl group.

Troubleshooting_LAH_Reduction Start Low Yield in LAH Reduction Check_TLC Is starting material (ester) fully consumed on TLC? Start->Check_TLC Product_Isolation Is the product trapped in aluminum salts? Check_TLC->Product_Isolation Yes Add_LAH Use fresh LAH. Add 0.25-0.5 eq. more LAH. Gently warm if necessary. Check_TLC->Add_LAH No Trityl_Cleavage Is the trityl group cleaved (check NMR/LCMS)? Product_Isolation->Trityl_Cleavage No Improve_Workup Use Fieser workup (H2O, NaOH, H2O). Stir vigorously during quench. Filter through Celite®. Product_Isolation->Improve_Workup Yes Avoid_Acid Ensure workup is basic or neutral. Avoid acidic quench (e.g., HCl). Trityl_Cleavage->Avoid_Acid Yes Success Yield Improved Trityl_Cleavage->Success No Add_LAH->Check_TLC Improve_Workup->Success Avoid_Acid->Success

Caption: Decision-making workflow for troubleshooting the LAH reduction step.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor these reactions? A1: Thin Layer Chromatography (TLC) is the most common and effective method for routine monitoring.[3] Use a suitable eluent system (e.g., mixtures of hexane and ethyl acetate) to achieve good separation between your starting material and product. Staining with potassium permanganate or visualization under UV light is typically effective. For more complex mixtures or to confirm product mass, LC-MS is the preferred technique.[6]

Q2: My final purified alcohol appears as a persistent oil or gum. How can I induce crystallization? A2: The trityl group, while often aiding crystallization, can also lead to amorphous solids or oils.[9] Try dissolving the crude product in a minimal amount of a good solvent (like DCM or ethyl acetate) and then slowly adding a poor solvent (like hexane or pentane) until turbidity persists. Scratching the inside of the flask with a glass rod at the solvent interface can initiate nucleation. Alternatively, storing the concentrated oil under high vacuum for an extended period can sometimes remove residual solvent and promote solidification.

Q3: Are there any alternatives to LAH for the ester reduction step if I continue to have issues? A3: Yes, if LAH proves problematic, you could consider diisobutylaluminium hydride (DIBAL-H). It is a powerful reducing agent but can sometimes offer different selectivity and may be easier to handle, especially at lower temperatures. However, careful control of stoichiometry is required, as DIBAL-H can reduce esters to aldehydes at low temperatures if only one equivalent is used. For the full reduction to the alcohol, an excess of the reagent is necessary.

Experimental Protocols

Protocol 1: General Procedure for N-Tritylation of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate (1.0 equiv).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Add triethylamine (2.0 equiv) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • To the stirred solution, add trityl chloride (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is fully consumed (typically 4-16 hours).[7]

  • Upon completion, quench the reaction by adding a small volume of methanol and stir for 15 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure N-tritylated product.

Protocol 2: General Procedure for LAH Reduction to (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol
  • To an oven-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add a solution of ethyl 1-trityl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate flask, prepare a suspension of Lithium Aluminum Hydride (LAH, 1.5 - 2.0 equiv) in anhydrous THF.

  • Slowly add the LAH suspension to the stirred ester solution via the dropping funnel, maintaining the internal temperature below 10 °C.[15]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Fieser Workup: Sequentially and carefully add the following with vigorous stirring:

    • 'x' mL of water

    • 'x' mL of 15% (w/v) aqueous NaOH

    • '3x' mL of water (Where 'x' = grams of LAH used).

  • Stir the resulting mixture at room temperature for 30 minutes. A granular white precipitate should form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography or recrystallization to obtain the final product.

References

  • BenchChem. (2025).
  • BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds".
  • BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances.
  • Martins, M. A. P., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
  • Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
  • BenchChem. (2025). Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection.
  • Luchnikova, I. et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules.
  • ResearchGate. (2026).
  • Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series.
  • MDPI. (2022).
  • ResearchGate. (2023).
  • Organic Chemistry Portal.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • PubMed. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists.
  • BenchChem. (2025). An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis.
  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction).
  • Universitat Ramon Llull. (2022).
  • PubMed. (n.d.). Pharmacology of pyrazolopyridines.
  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • ResearchGate. (n.d.). Reaction conditions: (a) for PG=Trityl: Trityl‐Cl, Pyridine, DMAP, RT,....

Sources

Optimization

Technical Support Center: Troubleshooting (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol Oxidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges when oxidizing highly functionalized heterocycles. The substrate , (1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges when oxidizing highly functionalized heterocycles.

The substrate , (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol [1], presents a classic chemoselectivity challenge. You are attempting to oxidize a C-3 primary alcohol to an aldehyde while navigating two major structural sensitivities: a highly acid-labile N-1 trityl (triphenylmethyl) protecting group and an oxidation-sensitive pyrazolo[3,4-c]pyridine core.

Below is our comprehensive troubleshooting guide, diagnostic matrix, and validated protocols designed to help you achieve quantitative yields while suppressing side reactions.

Part 1: Diagnostic Matrix for Oxidation Strategies

To select the optimal protocol, you must balance the reactivity of the oxidant against the stability of the trityl group and the pyridine ring.

Oxidation MethodTrityl StabilityOver-oxidation RiskN-Oxidation RiskOperational Scalability
Unbuffered DMP ❌ Poor (Cleaves)✅ Low✅ LowNot Recommended
Buffered DMP (Pyridine) ✅ Excellent✅ Low✅ LowMilligram to Gram Scale
TEMPO / BAIB (+ NaHCO₃) ✅ Good⚠️ Moderate (H₂O dependent)✅ LowGram to Multi-gram Scale
Swern Oxidation ⚠️ Moderate (Temp dependent)✅ Low✅ LowLarge Scale (Cost-effective)
MnO₂ ✅ Excellent✅ Very Low✅ Very LowHighly Selective, but Slow
Part 2: Troubleshooting Guides & FAQs

Q: Why am I observing massive loss of the trityl protecting group during Dess-Martin oxidation? A: The trityl group is notoriously acid-labile. During the catalytic cycle of Dess-Martin Periodinane (DMP), the replacement of the alkoxy group and subsequent proton transfer releases two equivalents of acetic acid[2]. This localized drop in pH protonates the pyrazole N-1, leading to the rapid expulsion of the highly stable trityl cation. Solution: You must buffer DMP oxidations of trityl-protected substrates. Adding 3 to 5 equivalents of anhydrous pyridine neutralizes the acetic acid in situ, forming pyridinium acetate and maintaining a neutral pH to preserve the protecting group[2],[3].

Q: My aldehyde product is contaminated with the corresponding carboxylic acid. How do I prevent this over-oxidation? A: Over-oxidation to the carboxylic acid rarely happens directly from the aldehyde. Instead, it occurs when trace water in the reaction mixture reacts with the newly formed aldehyde to generate a gem-diol (hydrate) intermediate. This hydrate is then rapidly oxidized by the remaining oxidant to form the acid[4]. Solution: Ensure strict anhydrous conditions. Use freshly dried solvents, oven-dried glassware, and verify the quality of your DMP or BAIB. If using the TEMPO/BAIB system, avoid phase-transfer conditions (like TEMPO/NaOCl) unless you specifically intend to synthesize the carboxylic acid[4].

Q: I see a polar, UV-active byproduct by TLC that retains the trityl group. What is it, and how do I avoid it? A: This is likely the pyridine N-oxide derivative. The basic nitrogen of the pyrazolo[3,4-c]pyridine core is nucleophilic and susceptible to oxidation by electrophilic or hypervalent oxidants if the reaction is pushed too hard. Solution: Strictly limit the oxidant stoichiometry (e.g., 1.1 to 1.2 equivalents of DMP or BAIB). Monitor the reaction closely by TLC or LC-MS and quench immediately upon consumption of the starting material. Never use peracids (like mCPBA) or unbuffered hydrogen peroxide for this specific transformation.

Q: The oxidation is sluggish and stalling at 70% conversion. Can I accelerate it without risking side reactions? A: Yes. Paradoxically, while bulk water causes over-oxidation, adding a strictly controlled micro-amount of water (typically 1 equivalent relative to DMP) can significantly accelerate DMP oxidations[2],[3]. The water hydrolyzes a single acetate ligand on the periodinane, forming a more reactive intermediate. However, for highly sensitive trityl-protected substrates, it is operationally safer to switch to the highly efficient TEMPO/BAIB catalytic system[5].

Part 3: Mechanistic Workflow Diagram

G Substrate (1-Trityl-1H-pyrazolo[3,4-c] pyridin-3-yl)methanol Desired Desired Aldehyde (Target Product) Substrate->Desired Buffered DMP or TEMPO/BAIB Side1 Detritylated Byproduct (Acid-Catalyzed) Substrate->Side1 Unbuffered DMP (AcOH Release) Side2 Pyridine N-Oxide (Excess Oxidant) Substrate->Side2 Prolonged Time / Strong Oxidants Side3 Carboxylic Acid (Water-Mediated) Desired->Side3 Trace H2O + Oxidant

Reaction pathways for (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol oxidation and side reactions.

Part 4: Validated Experimental Protocols
Protocol A: Buffered Dess-Martin Periodinane (DMP) Oxidation (Lab Scale)

Self-Validating Step: The addition of pyridine must precede the addition of DMP to ensure the environment is pre-buffered.

  • Preparation: Dissolve (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol (1.0 eq)[1] in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

  • Buffering: Add anhydrous pyridine (5.0 eq) to the solution. Stir for 5 minutes at 0 °C. Causality: Pre-saturating the solution with a mild base ensures that the first molecule of acetic acid generated by the DMP mechanism is immediately neutralized, preventing acid-catalyzed detritylation[2].

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) portion-wise over 5 minutes.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (typically complete in 1–2 hours).

  • Quench & Validation: Pour the reaction into a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear. Self-Validation: Check the pH of the aqueous layer using pH paper; it MUST be >7 before extraction to guarantee the trityl group survives the workup.

  • Isolation: Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: TEMPO/BAIB Oxidation (Scale-Up Friendly)

Self-Validating Step: The visual color change of TEMPO (red/orange) indicates an active catalytic cycle.

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M).

  • Catalyst Addition: Add TEMPO (0.1 eq) and stir until a homogenous pale orange solution is obtained.

  • Buffering & Initiation: Add solid NaHCO₃ (2.0 eq) followed by Bis(acetoxy)iodobenzene (BAIB) (1.1 eq)[5]. Causality: BAIB acts as the stoichiometric terminal oxidant to regenerate the active oxoammonium salt from TEMPO, releasing acetic acid in the process. The heterogeneous NaHCO₃ acts as an insoluble buffer to continuously neutralize this acid without introducing bulk water[5].

  • Monitoring: Stir at room temperature. The reaction typically completes within 2–4 hours.

  • Quench: Add saturated aqueous Na₂S₂O₃ to destroy unreacted oxidant, followed by a minimal amount of water to dissolve the inorganic salts.

  • Isolation: Separate the organic layer, extract the aqueous layer once with CH₂Cl₂, dry the combined organics over Na₂SO₄, and concentrate.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking (1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol against standard kinase inhibitor intermediates

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow Executive Summary The pyrazolopyridine scaffold is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow

Executive Summary

The pyrazolopyridine scaffold is a privileged bioisostere of purines and indazoles, widely recognized for its exceptional hinge-binding capabilities in the ATP-binding site of kinases[1][2]. Among its isomers, the pyrazolo[3,4-c]pyridine core has emerged as a highly potent motif for targeting kinases such as LRRK2, Pim, and RIPK1[3][4][5].

This guide benchmarks (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol (CAS: 2088369-18-8 / 113168-54-0)[6][7] against standard kinase inhibitor intermediates (e.g., indazoles and pyrazolo[3,4-d]pyrimidines). By analyzing structural pharmacophores, physicochemical properties, and synthetic utility, we provide a definitive framework for integrating this intermediate into your drug discovery pipeline.

Structural & Pharmacophore Benchmarking

To understand the strategic advantage of (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol, we must evaluate the causality behind its structural components:

  • The Pyrazolo[3,4-c]pyridine Core: Compared to standard indazoles, the introduction of the pyridine nitrogen alters the electronic distribution of the bicyclic system. This "nitrogen walk" often increases aqueous solubility, lowers lipophilicity (cLogP), and provides an additional hydrogen bond acceptor that can interact with specific active-site residues (e.g., Tyr285 in ALK2)[2][8].

  • The 3-Hydroxymethyl Group: The C3 position points directly toward the solvent-exposed region or the hydrophobic pocket under the P-loop, depending on the kinase[8]. The hydroxymethyl group serves as a versatile synthetic handle, allowing for rapid diversification (via oxidation to an aldehyde) without disrupting the core hinge-binding motif.

  • The N1-Trityl (Trt) Protecting Group: The pyrazole N1 is critical for hydrogen bonding to the kinase hinge region (typically the backbone carbonyl of residues like Asp133)[9]. The bulky Trityl group provides immense steric shielding during aggressive upstream C3 functionalization, preventing unwanted N-alkylation or N-oxidation, and is easily cleaved under mild acidic conditions.

Quantitative Comparison Table
Property / Feature(1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol1-Trityl-1H-indazole-3-methanol1-Trityl-1H-pyrazolo[3,4-d]pyrimidine-3-methanol
Core Scaffold Pyrazolo[3,4-c]pyridineIndazolePyrazolo[3,4-d]pyrimidine
Hinge Binding (Type I) 2-3 H-Bonds (N1, N2, C3-substituent)[9]2 H-Bonds (N1, N2)[10]2-3 H-Bonds
Aqueous Solubility High (due to pyridine N)LowModerate
Kinase Selectivity Profile LRRK2, Pim-1/2/3, RIPK1, HPK1[3][4][11]Broad (ERK, VEGFR)[3]ALK2, Src, Btk[8]
Synthetic Handle C3-HydroxymethylC3-HydroxymethylC3-Hydroxymethyl
N1 Protection Trityl (Acid-labile)Trityl (Acid-labile)Trityl (Acid-labile)

Kinase Hinge-Binding Analysis

The efficacy of the pyrazolo[3,4-c]pyridine scaffold lies in its Type-I kinase inhibition mechanism. The pyrazole nitrogens (N1 and N2) act as a bidentate hydrogen-bonding system with the hinge region's backbone (e.g., D133 and V135)[9].

When benchmarking against indazoles, the pyrazolo[3,4-c]pyridine core often exhibits superior residence time and thermodynamic potency. For example, in RIPK1 inhibitor optimization, transitioning to a pyrazolo[3,4-c]pyridine derivative increased the drug-target residence time by over 42-fold compared to earlier imidazole hits[4].

G Hinge Kinase Hinge Region (e.g., D133, V135) Core Pyrazolo[3,4-c]pyridine Core Core->Hinge H-Bond (N1/N2 to Backbone CO) Core->Hinge H-Bond (C3-Amide to Backbone NH) Sub3 C3 Substituent (Derived from Methanol) Core->Sub3 Covalent Linkage Sub5 Solvent Exposed Region Sub3->Sub5 Extends to Solvent

Type-I kinase hinge binding model of the pyrazolo[3,4-c]pyridine scaffold.

Synthetic Utility & Experimental Workflows

To harness (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol, chemists typically oxidize the C3-methanol to an aldehyde, followed by reductive amination or Grignard addition to build the solvent-exposed tail. The Trityl group is then removed in the final step to unveil the active hinge-binding N1-H.

G Start (1-Trityl-1H-pyrazolo [3,4-c]pyridin-3-yl)methanol Oxidation Oxidation (MnO2 or DMP) Start->Oxidation Aldehyde 3-Carboxaldehyde Intermediate Oxidation->Aldehyde Coupling Reductive Amination (NaBH(OAc)3) Aldehyde->Coupling Deprotection Trityl Deprotection (TFA/TIPS) Coupling->Deprotection Final Active Kinase Inhibitor Deprotection->Final

Synthetic workflow for derivatizing (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol.

Self-Validating Protocol: C3-Functionalization and Global Deprotection

This protocol outlines the conversion of the intermediate into a functionalized, deprotected kinase inhibitor. The causality behind reagent selection is explicitly detailed to ensure experimental integrity.

Phase 1: Mild Oxidation to 3-Carboxaldehyde Causality: Manganese dioxide ( MnO2​ ) is chosen over Jones reagent to prevent over-oxidation to the carboxylic acid and to avoid acidic cleavage of the acid-labile Trityl group.

  • Dissolve 1.0 eq of (1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Add 10.0 eq of activated MnO2​ .

  • Stir the suspension at room temperature for 12 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc). The highly UV-active aldehyde product will have a higher Rf​ than the starting alcohol.

  • Filter the mixture through a pad of Celite to remove manganese salts, and concentrate the filtrate in vacuo to yield the crude aldehyde.

Phase 2: Reductive Amination Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is utilized because it selectively reduces the iminium ion intermediate without reducing the unreacted aldehyde.

  • Dissolve the crude aldehyde (1.0 eq) and the target primary/secondary amine (1.2 eq) in 1,2-Dichloroethane (DCE).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir for 2 hours.

  • Add NaBH(OAc)3​ (1.5 eq) portion-wise. Stir at room temperature for 16 hours.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography.

Phase 3: Trityl Deprotection Causality: Trifluoroacetic acid (TFA) efficiently cleaves the Trityl group. Triisopropylsilane (TIPS) is strictly required as a carbocation scavenger; without it, the highly stable trityl carbocation will dynamically re-alkylate the pyrazole nitrogens or the newly installed amine.

  • Dissolve the coupled intermediate in a cleavage cocktail of DCM : TFA : TIPS (Ratio 80:15:5).

  • Stir at room temperature for 2-4 hours.

  • Validation Check: The solution will temporarily turn bright yellow (indicating the presence of the trityl cation) before fading as the TIPS scavenges the cation.

  • Concentrate under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the final deprotected pyrazolo[3,4-c]pyridine kinase inhibitor as a TFA salt.

Conclusion

(1-Trityl-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol is a superior intermediate for developing targeted kinase inhibitors, particularly when benchmarking against traditional indazoles. Its unique "nitrogen walk" profile enhances aqueous solubility and offers distinct hinge-binding geometries that are highly effective against difficult targets like LRRK2, Pim, and RIPK1. By leveraging the robust Trityl protection and the versatile C3-methanol handle, medicinal chemists can rapidly generate highly potent, diverse libraries of Type-I kinase inhibitors.

References

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